molecular formula C14H12O3 B13924399 4,6-Bis(hydroxymethyl)dibenzofuran CAS No. 170797-82-7

4,6-Bis(hydroxymethyl)dibenzofuran

Cat. No.: B13924399
CAS No.: 170797-82-7
M. Wt: 228.24 g/mol
InChI Key: DNMNDBDTUNDRJG-UHFFFAOYSA-N
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Description

4,6-Bis(hydroxymethyl)dibenzofuran is a chemical compound belonging to the class of dibenzofurans. Dibenzofurans are heterocyclic organic compounds composed of two benzene rings fused to a central furan ring. This specific compound has hydroxymethyl groups attached to the 4th and 6th positions of the dibenzofuran structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(hydroxymethyl)dibenzofuran typically involves the functionalization of dibenzofuran at the 4th and 6th positions. One common method is the hydroxymethylation of dibenzofuran using formaldehyde and a base, such as sodium hydroxide, under controlled conditions. The reaction proceeds through the formation of a dibenzofuran intermediate, which is then hydroxymethylated to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to enhance the efficiency of the hydroxymethylation reaction .

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(hydroxymethyl)dibenzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Bis(hydroxymethyl)dibenzofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Bis(hydroxymethyl)dibenzofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity. Detailed studies are required to elucidate the exact molecular pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Bis(hydroxymethyl)dibenzofuran is unique due to the presence of hydroxymethyl groups at specific positions, which can significantly alter its chemical reactivity and biological activity compared to other dibenzofuran derivatives.

Properties

CAS No.

170797-82-7

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

[6-(hydroxymethyl)dibenzofuran-4-yl]methanol

InChI

InChI=1S/C14H12O3/c15-7-9-3-1-5-11-12-6-2-4-10(8-16)14(12)17-13(9)11/h1-6,15-16H,7-8H2

InChI Key

DNMNDBDTUNDRJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)C3=CC=CC(=C3O2)CO)CO

Origin of Product

United States

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